![molecular formula C21H18N2O3S B14799916 Phenol, 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyliminomethyl]-](/img/structure/B14799916.png)
Phenol, 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyliminomethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl)phenol is a complex organic compound that features an indole moiety, a sulfonyl group, and a phenolic group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl)phenol typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions. The sulfonyl group is introduced via sulfonation reactions, and the final compound is obtained by coupling the sulfonyl-indole derivative with a phenolic compound under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction of the imine group can produce amines .
Scientific Research Applications
2-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can enhance the compound’s solubility and bioavailability, while the phenolic group can participate in redox reactions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Sulindac: A nonsteroidal anti-inflammatory drug with a sulfonyl group.
Phenol: A simple aromatic compound with a hydroxyl group.
Uniqueness
2-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl)phenol is unique due to its combination of an indole moiety, a sulfonyl group, and a phenolic group, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets .
Properties
Molecular Formula |
C21H18N2O3S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C21H18N2O3S/c24-21-8-4-2-6-17(21)15-22-18-9-11-19(12-10-18)27(25,26)23-14-13-16-5-1-3-7-20(16)23/h1-12,15,24H,13-14H2 |
InChI Key |
XRRQFZJELBESDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride](/img/structure/B14799840.png)
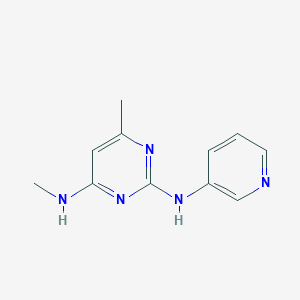
![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14799853.png)
![(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14799858.png)
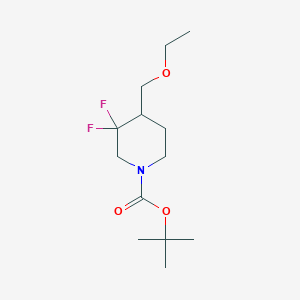
![N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B14799865.png)
![methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14799870.png)
![(8R,10R,14S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B14799874.png)
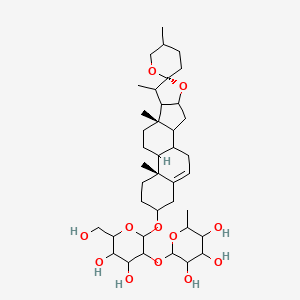
![2-[2-(butan-2-yl)phenoxy]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14799878.png)
![4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14799882.png)
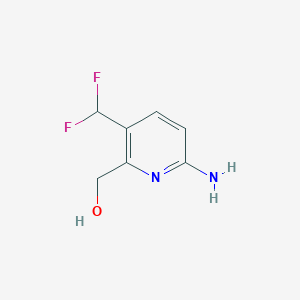
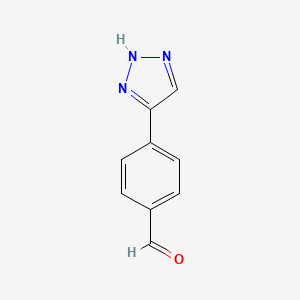
![2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14799906.png)
